3-Fluoro-5-nitrobenzoic acid 3-Fluoro-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 14027-75-9
VCID: VC20970350
InChI: InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
SMILES: C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
Molecular Formula: C7H4FNO4
Molecular Weight: 185.11 g/mol

3-Fluoro-5-nitrobenzoic acid

CAS No.: 14027-75-9

Cat. No.: VC20970350

Molecular Formula: C7H4FNO4

Molecular Weight: 185.11 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-nitrobenzoic acid - 14027-75-9

Specification

CAS No. 14027-75-9
Molecular Formula C7H4FNO4
Molecular Weight 185.11 g/mol
IUPAC Name 3-fluoro-5-nitrobenzoic acid
Standard InChI InChI=1S/C7H4FNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
Standard InChI Key VIPUIECMSDQUIK-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O
Canonical SMILES C1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

3-Fluoro-5-nitrobenzoic acid (CAS 14027-75-9) is a benzoic acid derivative with a molecular formula of C7H4FNO4 . It features a benzene ring substituted with a carboxyl group, a fluorine atom at position 3, and a nitro group at position 5.

Table 1: Chemical Identity Parameters of 3-Fluoro-5-nitrobenzoic acid

ParameterValue
Chemical Name3-Fluoro-5-nitrobenzoic acid
Molecular FormulaC7H4FNO4
CAS Registry Number14027-75-9
European Community (EC) Number675-236-6
Creation Date2005-07-19
Last Modified2025-03-01
DSSTox Substance IDDTXSID50374627
WikidataQ72475259

Structural Features

The structure of 3-Fluoro-5-nitrobenzoic acid consists of a benzene ring with three substituents: a carboxylic acid group, a fluorine atom, and a nitro group. The strategic positioning of these functional groups creates a compound with distinctive reactivity patterns that can be leveraged in various chemical transformations . The electron-withdrawing nature of both the nitro and fluoro groups significantly influences the chemical behavior of this compound.

Physical and Chemical Properties

Molecular Structure Characteristics

The presence of both fluorine and nitro substituents on the benzene ring creates a compound with significant electron deficiency. The nitro group (-NO2) is strongly electron-withdrawing through both resonance and inductive effects, while the fluorine atom also withdraws electron density primarily through inductive effects. These electronic properties make 3-Fluoro-5-nitrobenzoic acid an electrophilic aromatic compound, potentially reactive in nucleophilic aromatic substitution reactions .

Reactivity Profile

3-Fluoro-5-nitrobenzoic acid can participate in various chemical reactions, including those involving the carboxylic acid group (esterification, amide formation), the nitro group (reduction to amino), and potentially the fluorine position (nucleophilic aromatic substitution). The presence of the electron-withdrawing nitro group enhances the reactivity of the fluorine position toward nucleophilic substitution, which is a valuable synthetic feature .

Hazard TypeClassificationHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Target OrgansRespiratory system-

Synthesis and Production Methods

Synthetic Approaches

While the search results don't provide a direct synthesis method for 3-Fluoro-5-nitrobenzoic acid specifically, insights can be gained from the synthesis of related compounds. Fluorobenzoic acids can be prepared through various methods, with nucleophilic fluorination being one important approach .

One potential synthetic route may involve:

  • Starting with an appropriately substituted benzoic acid

  • Nitration using nitric acid/sulfuric acid to introduce the nitro group

  • Fluorination using appropriate fluorinating agents

For related compounds, nucleophilic fluorination of 1-arylbenziodoxolones has been reported as an effective method, particularly for 5-nitro-substituted compounds, which showed enhanced reactivity due to the electron-withdrawing effect of the nitro group .

Optimized Reaction Conditions

For related fluoronitrobenzoic acid compounds, researchers have found that cesium fluoride (CsF) in anhydrous DMSO provided the highest yields and selectivity for nucleophilic fluorination reactions . These conditions might be applicable or adaptable to the synthesis of 3-Fluoro-5-nitrobenzoic acid, though specific validation would be required.

Applications in Chemical Research

As a Building Block for Synthesis

Market Analysis and Trends

North American Market Projections

According to market research, the North American 3-Fluoro-5-nitrobenzoic acid market is projected to experience significant growth, with a remarkable Compound Annual Growth Rate (CAGR) between 2024 and 2032 . This growth reflects increasing demand for the compound across various sectors.

Market Segmentation

The 3-Fluoro-5-nitrobenzoic acid market encompasses various segments categorized by types and applications, with comprehensive regional analysis providing stakeholders with valuable insights into market trends, growth drivers, challenges, and opportunities . This segmentation helps manufacturers and researchers identify key areas for development and investment.

Related Compounds and Derivatives

Structural Analogues

Several structurally related compounds share similarities with 3-Fluoro-5-nitrobenzoic acid, including:

Table 3: Structural Analogues of 3-Fluoro-5-nitrobenzoic acid

CompoundCAS NumberMolecular FormulaKey Differences
3-Bromo-4-fluoro-5-nitrobenzoic acid1290117-21-3C7H3BrFNO4Addition of bromine at position 3, fluorine moved to position 4
4-amino-2-(2-chlorophenylamino)-3-fluoro-5-nitrobenzoic acid methyl ester--Addition of amino and chlorophenylamino groups, carboxylic acid converted to methyl ester
2-Fluoro-5-nitrobenzoic acid-C7H4FNO4Fluorine at position 2 instead of position 3

These related compounds often share similar synthetic pathways and may have comparable applications in pharmaceutical development and organic synthesis .

Reactivity Comparisons

The electron-withdrawing properties of substituents significantly impact the reactivity of these compounds. For example, 5-nitro-substituted benziodoxolones have shown increased reactivity in nucleophilic reactions due to the electron-withdrawing effect of the nitro group, which also suppresses radical decomposition . This enhanced reactivity may also be observed in 3-Fluoro-5-nitrobenzoic acid and affects its utility in various chemical transformations.

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